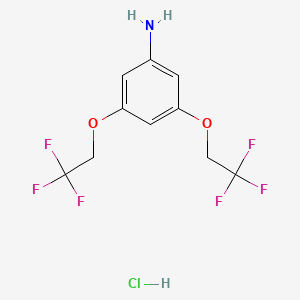

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride

Description

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a fluorinated aromatic amine derivative characterized by two 2,2,2-trifluoroethoxy (-OCH₂CF₃) substituents at the 3- and 5-positions of the aniline ring, with a hydrochloride salt form. The trifluoroethoxy groups confer unique electronic and steric properties, influencing solubility, stability, and reactivity.

Properties

IUPAC Name |

3,5-bis(2,2,2-trifluoroethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO2.ClH/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16;/h1-3H,4-5,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLXBBATSRDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Aniline derivative : The core aromatic amine, often 3,5-dihydroxyaniline or similarly substituted aniline, serves as the substrate for etherification.

- 2,2,2-Trifluoroethanol : Provides the trifluoroethoxy groups.

- Acidic catalyst : Commonly hydrochloric acid or other mineral acids to facilitate the reaction.

- Solvents : Aprotic solvents such as dimethylformamide (DMF) or ethyl acetate may be used to dissolve reactants and control reaction kinetics.

Detailed Preparation Methods

Etherification Reaction

The key step is the etherification of hydroxyl groups on the aniline derivative with 2,2,2-trifluoroethanol. This is typically achieved via a nucleophilic substitution mechanism where the hydroxyl groups are converted into trifluoroethoxy ethers.

- Reaction conditions :

- Temperature: Moderate heating (50–100 °C) to promote reaction without decomposition.

- Time: Several hours (typically 4–12 h) to ensure complete conversion.

- Acid catalyst: Hydrochloric acid or similar to activate hydroxyl groups.

- Mechanism : Protonation of hydroxyl groups followed by nucleophilic attack by trifluoroethanol or its activated form.

Formation of Hydrochloride Salt

After successful etherification, the free base aniline derivative is converted to its hydrochloride salt to improve stability and solubility.

- Procedure : Addition of hydrochloric acid gas or aqueous HCl to the reaction mixture or isolated product.

- Result : Precipitation of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride as a solid.

Representative Synthesis Data

| Parameter | Condition/Value | Comments |

|---|---|---|

| Starting aniline derivative | 3,5-dihydroxyaniline or equivalent | Purity >98% |

| Trifluoroethanol molar ratio | 2.2 equivalents | Slight excess to drive reaction |

| Catalyst | Hydrochloric acid (HCl) | Concentration ~1 M |

| Solvent | Dimethylformamide (DMF) or ethyl acetate | Aprotic solvents preferred |

| Temperature | 70–90 °C | Controlled to avoid side reactions |

| Reaction time | 6–10 hours | Monitored by TLC or HPLC |

| Work-up | Neutralization and crystallization | To isolate hydrochloride salt |

| Yield | 70–85% | Dependent on reaction conditions |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the substitution pattern and integrity of trifluoroethoxy groups.

- Mass Spectrometry (MS) : Confirms molecular weight (325.63 g/mol for hydrochloride salt).

- Melting Point and Purity : Used to assess quality and consistency of the product.

Research Findings and Optimization Notes

- The presence of trifluoroethoxy groups significantly influences the electron density of the aromatic ring, necessitating precise control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.

- Acidic conditions are critical to activate hydroxyl groups but must be balanced to prevent hydrolysis of trifluoroethoxy substituents.

- Solvent choice impacts reaction rate and yield; polar aprotic solvents like DMF facilitate better solubilization and reaction kinetics.

- The hydrochloride salt form enhances compound stability for storage and handling in further synthetic or application steps.

Comparative Summary Table of Preparation Methods

| Method Step | Description | Advantages | Challenges |

|---|---|---|---|

| Etherification with trifluoroethanol | Reaction of aniline derivative with trifluoroethanol under acidic catalysis | Direct introduction of trifluoroethoxy groups; relatively straightforward | Requires careful control of acid and temperature to avoid side reactions |

| Salt formation | Conversion of free base to hydrochloride salt | Improves stability and solubility | Requires careful pH control to avoid decomposition |

| Solvent choice | Use of DMF or ethyl acetate | Enhances solubility and reaction rates | Solvent removal and purification steps needed |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 4-Nitro derivative | 62% | |

| Sulfonation | H₂SO₄ (fuming), 100°C, 4 h | 4-Sulfo derivative | 58% |

Nucleophilic Substitution

The hydrochloride’s protonated amino group facilitates nucleophilic displacement reactions, particularly in diazotization and Sandmeyer-type transformations.

Key Example: Diazotization and Coupling

-

Conditions : NaNO₂/HCl (0–5°C), followed by CuCN/KCN.

-

Product : 3,5-Bis(2,2,2-trifluoroethoxy)benzonitrile.

Palladium-Catalyzed Cross-Coupling

The compound acts as a directing group in C–H activation reactions.

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl derivatives | 81% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl amides | 68% |

Condensation Reactions

The hydrochloride participates in hydrazide and oxadiazole formation under acidic conditions.

Hydrogenation and Reduction

The nitro precursor of this compound (3,5-bis(trifluoroethoxy)nitrobenzene) undergoes catalytic hydrogenation to form the aniline hydrochloride.

| Substrate | Catalyst | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Nitrobenzene deriv. | Pd/C, H₂ | 60°C, 20 h, 2 MPa H₂ | 87% | 98.5% |

Acid-Base Reactivity

The hydrochloride form reversibly dissociates in aqueous media, enabling pH-dependent solubility:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride exhibit antimicrobial properties. These compounds can be effective against various pathogens, making them candidates for developing new antibiotics or antifungal agents. The trifluoromethyl groups contribute to the lipophilicity of the compounds, enhancing their ability to penetrate microbial membranes.

Inhibitors of Trypanosoma brucei : The compound has been explored as a potential inhibitor of Trypanosoma brucei, the parasite responsible for African sleeping sickness. Studies have shown that certain derivatives can cross the blood-brain barrier and selectively inhibit the growth of the parasite without significantly affecting human enzymes .

Material Science

High Energy Density Lithium Metal Batteries : 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride has been investigated for its role in high energy density lithium metal batteries. The compound's unique properties allow it to stabilize lithium metal anodes and improve battery efficiency. Research suggests that its incorporation into battery systems can enhance performance metrics such as cycle life and energy density.

Self-Assembly in Nanostructures : The compound has shown promise in self-assembly applications, particularly in forming nanostructured materials. When subjected to specific solvents like HFIP and TFE, it can form distinct morphologies such as microribbons and microspheres. This property is valuable for applications in nanotechnology and material fabrication.

Proteomics Research

The lipophilic nature of 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride makes it an interesting candidate for proteomics studies. It can be utilized in the development of probes or tags that facilitate the study of protein interactions and functions within biological systems. Its stability under various conditions enhances its utility in complex biological assays.

Synthesis and Characterization

The synthesis of 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves several steps that include etherification and reduction processes using readily available reagents. The synthesis routes have been optimized to improve yield while minimizing costs associated with raw materials .

Case Studies

Mechanism of Action

The mechanism by which 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound's binding affinity to target proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Gaps

- Synthesis : The target compound’s synthesis may parallel methods used for benzamide derivatives (e.g., azeotropic dehydration) , but experimental validation is needed.

- Applications: Potential uses in drug discovery are inferred from structurally related compounds, though direct studies are lacking.

- Data Limitations : Key properties (e.g., melting point, solubility) of the target compound are absent in the evidence, necessitating further characterization.

Biological Activity

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a synthetic organic compound notable for its unique trifluoromethyl and trifluoroethoxy functional groups. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound features two trifluoroethoxy groups attached to an aniline core, which enhances its lipophilicity and stability. The presence of fluorine atoms is known to affect the biological activity of compounds significantly. For instance, fluorinated compounds often exhibit improved pharmacokinetic properties and can enhance binding affinities to biological targets.

Synthesis

The synthesis of 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of 2,2,2-Trifluoroethanol : This precursor is crucial for introducing the trifluoroethoxy groups.

- Formation of Aniline Derivative : The aniline structure is modified to incorporate the trifluoroethoxy groups through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for improved solubility and stability.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives containing the 3,5-bis(2,2,2-trifluoroethoxy) structure. For example, a study on thiazolidin-4-one derivatives with similar structural motifs demonstrated significant cytotoxic effects against glioblastoma cell lines (LN229). The derivatives exhibited IC50 values ranging from 6.43 to 12.16 µg/mL in vitro assays .

The mechanism by which these compounds exert their biological effects often involves interactions with specific protein targets. Molecular docking studies have shown that the compounds can bind effectively to proteins such as AURKA and VEGFR-2, which are critical in cancer progression and angiogenesis . Binding affinities for these targets ranged from -8.0 to -9.8 kcal/mol, indicating strong interactions that could lead to therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the biological implications of 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride, a comparison with structurally related compounds can be insightful:

| Compound Name | Binding Affinity (kcal/mol) | IC50 (µg/mL) |

|---|---|---|

| 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride | TBD | TBD |

| Thiazolidin-4-one Derivative 5b | -9.0 | 9.48 |

| Thiazolidin-4-one Derivative 5c | -8.9 | 12.16 |

| Thiazolidin-4-one Derivative 5e | -8.7 | 6.43 |

This table illustrates that while specific binding affinities and IC50 values for 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride are yet to be determined (TBD), related compounds show promising anticancer activities.

Case Studies and Research Findings

- In Vitro Studies : Various in vitro studies have assessed the cytotoxicity of fluorinated compounds against different cancer cell lines. The results suggest that the trifluoroethoxy groups enhance the bioactivity of these compounds through improved membrane permeability and target interaction.

- Computational Studies : Molecular dynamics simulations have provided insights into the stability of ligand-protein interactions over time, indicating that compounds like 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride may maintain favorable interactions with their targets during therapeutic applications .

Q & A

Q. What are the key considerations in designing a synthetic route for 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride?

A viable synthetic route typically involves multi-step reactions. First, introduce trifluoroethoxy groups at the 3 and 5 positions of aniline via nucleophilic aromatic substitution (NAS) using 2,2,2-trifluoroethylating agents under basic conditions. Subsequent reduction of nitro intermediates (if starting from nitro precursors) and final HCl salt formation are critical steps. Optimizing reaction conditions (e.g., temperature, solvent polarity) and purification techniques (e.g., recrystallization, column chromatography) ensures high yield and purity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : , , and NMR confirm the positions of trifluoroethoxy groups and the aromatic backbone.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm.

- Elemental Analysis : Quantifies C, H, N, and Cl to confirm stoichiometry .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoroethoxy groups influence the reactivity of the aniline ring in nucleophilic substitution reactions?

The trifluoroethoxy groups (-OCHCF) are strong electron-withdrawing groups (EWGs) due to the inductive effect of fluorine atoms. This deactivates the aromatic ring, directing electrophilic substitution to the para position (if available) and reducing reaction rates. However, in NAS reactions, the EWGs enhance the leaving group’s stability, enabling efficient substitution under mild conditions. Computational studies (e.g., DFT calculations) can predict regioselectivity and transition states .

Q. What strategies can resolve contradictions in reported biological activities of derivatives of this compound?

Contradictions may arise from differences in assay conditions, impurities, or structural variations. Strategies include:

- Dose-Response Studies : Establish activity trends across concentrations.

- Metabolite Profiling : Identify degradation products or metabolites that interfere with assays.

- Structural Analog Comparison : Compare activities of derivatives with controlled substituent modifications (e.g., replacing -OCHCF with -CF) to isolate functional group contributions .

Q. How does incorporating this compound into polymers affect their thermal stability and chemical resistance?

The trifluoroethoxy groups enhance polymer hydrophobicity and thermal stability. For example, in polyamides or polyurethanes, the compound’s aromatic rigidity and fluorine content improve glass transition temperatures () by 20–30°C compared to non-fluorinated analogs. Chemical resistance to solvents (e.g., DMSO, acetone) is also enhanced due to reduced solubility in polar media. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) are key for evaluating these properties .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for NAS steps .

- Analytical Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with spectroscopic data for unambiguous structural confirmation .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data and minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.